2-Methyl-3-octanol

描述

Contextualization within Branched-Chain Alcohol Chemistry

Alcohols are a fundamental class of organic compounds characterized by the presence of at least one hydroxyl (-OH) functional group attached to a saturated carbon atom. chemguide.co.uknumberanalytics.com Their properties are dictated by the structure of the carbon skeleton to which this hydroxyl group is bound. Alcohols are broadly classified as primary (1°), secondary (2°), or tertiary (3°), depending on the number of carbon atoms directly bonded to the carbinol carbon (the carbon bearing the -OH group). chemguide.co.uknumberanalytics.com

2-Methyl-3-octanol falls into the category of branched-chain alcohols. Unlike their linear counterparts, branched-chain alcohols feature a carbon chain with one or more alkyl branches. ausetute.com.au This branching significantly influences the molecule's physical properties, such as its boiling point, melting point, and solubility, by altering the effectiveness of intermolecular forces like van der Waals dispersion forces and hydrogen bonding. chemguide.co.ukexxonmobilchemical.com

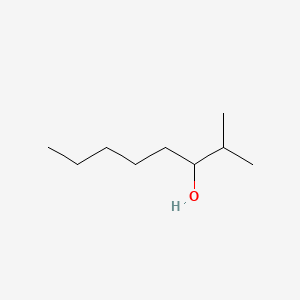

Structurally, this compound is a secondary alcohol. The hydroxyl group is located on the third carbon of an eight-carbon (octane) chain, and a methyl group is attached to the second carbon. This structure results in two chiral centers, meaning the molecule can exist in different stereoisomeric forms. The specific arrangement of atoms gives it distinct chemical and physical characteristics. nist.govchegg.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₂₀O |

| Molecular Weight | 144.26 g/mol cymitquimica.comscbt.com |

| CAS Number | 26533-34-6 nist.govcalpaclab.com |

| Appearance | Colorless to almost colorless clear liquid cymitquimica.comtcichemicals.com |

| Boiling Point | 189 °C (at 760 mm Hg) chembk.com |

| Density | ~0.825 - 0.83 g/cm³ chembk.comstenutz.eu |

| Refractive Index | ~1.429 - 1.432 chembk.comstenutz.eu |

| InChI Key | DIVBBSLQUDHECU-UHFFFAOYSA-N nist.govnist.gov |

Significance in Contemporary Chemical and Biological Sciences

The significance of this compound in modern science stems largely from its role as a semiochemical and as a chiral building block in organic synthesis.

In the field of chemical ecology, semiochemicals are signaling molecules that mediate interactions between organisms. semiochemical.comannualreviews.org Research has identified specific stereoisomers of related compounds, such as (S)-2-methyl-4-octanol, as a male-specific aggregation pheromone for the sugarcane weevil, Sphenophorus levis. scielo.brresearchgate.net Pheromones are crucial for behaviors like mating and aggregation. Furthermore, compounds like 3-octanol (B1198278) act as kairomones, which are signals emitted by one species that benefit a receiving species. nih.gov For instance, certain C8-alcohols, including 3-octanol and 1-octen-3-ol (B46169), are detected by predatory insects to locate their herbivorous prey. researchgate.net Some fungal species also produce 3-octanol, which can influence insect behavior and play a role in fungal development. annualreviews.org

The chirality of this compound makes it a valuable intermediate in enantioselective synthesis. The synthesis of optically active, unhindered secondary alcohols like 3-octanol is a significant challenge in organic chemistry. koreascience.kr Researchers have developed synthetic routes starting from readily available chiral materials, such as D-mannitol, to produce specific enantiomers of these alcohols with high purity. scielo.br These enantiopure alcohols are critical for accurately studying their biological activities, as different stereoisomers can elicit vastly different physiological responses in insects. scielo.brkoreascience.kr This makes the compound a key target in the synthesis of biologically active natural products.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-Octen-3-ol |

| This compound |

| 2-Methyl-4-octanol (B1594176) |

| 3-Octanol |

| D-mannitol |

| (R)-Glyceraldehyde acetonide |

| Acetone |

| Acetylene |

| Ethanol |

| Ethyl |

| Methanol |

| Methyl |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methyloctan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-4-5-6-7-9(10)8(2)3/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVBBSLQUDHECU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316064 | |

| Record name | 2-Methyl-3-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26533-34-6 | |

| Record name | 2-Methyl-3-octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26533-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyloctan-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026533346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-octanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-3-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyloctan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Methyl 3 Octanol

Stereoselective and Enantioselective Synthesis Approaches

The synthesis of specific stereoisomers of 2-methyl-3-octanol, a compound with two chiral centers, necessitates precise control over the formation of these centers. Stereoselective synthesis produces unequal amounts of stereoisomeric products from a single starting material. iupac.org This can be further divided into enantioselective synthesis, which focuses on producing one enantiomer in excess, and diastereoselective synthesis, which targets a specific diastereomer.

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of chiral molecules with high enantioselectivity. chiralpedia.com This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of this compound, a primary route involves the asymmetric reduction of the corresponding ketone, 2-methyl-3-octanone.

Transition metal complexes featuring chiral ligands are widely used for this purpose. chiralpedia.com For instance, catalysts based on ruthenium, rhodium, or iridium, combined with chiral phosphine (B1218219) ligands like BINAP or diphosphine ligands, can effectively catalyze the hydrogenation or transfer hydrogenation of the ketone precursor. The chiral environment created by the metal-ligand complex forces the reaction to proceed through a lower energy transition state for one enantiomer, leading to high enantiomeric excess (e.e.).

| Catalyst/Ligand System | Reaction Type | Typical Substrate | Potential Outcome for 2-Methyl-3-octanone |

|---|---|---|---|

| Ru-BINAP | Asymmetric Hydrogenation | Aryl Ketones, β-Keto esters | High enantioselectivity (e.g., >95% e.e.) for one of the four possible stereoisomers. |

| (S,S)-Ts-DPEN-Rh | Asymmetric Transfer Hydrogenation | Alkyl Ketones | Good to excellent enantioselectivity, often using isopropanol (B130326) or formic acid as the hydrogen source. |

| Chiral Oxazaborolidine (Corey-Bakshi-Shibata Catalyst) | Asymmetric Reduction | Prochiral Ketones | Stoichiometric use of borane (B79455) with catalytic amounts of the chiral catalyst to yield a specific alcohol enantiomer. |

Chiral Auxiliary-Mediated Strategies for Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.comwikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com This strategy is highly effective for controlling the formation of new stereocenters.

A plausible synthesis of this compound using this method could involve attaching a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine amide, to a propionate (B1217596) fragment. wikipedia.org The resulting chiral enolate can then undergo a diastereoselective alkylation with a pentyl halide (e.g., 1-iodopentane). The steric hindrance provided by the auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in high excess. Subsequent removal of the auxiliary via reduction or hydrolysis yields the desired chiral 2-methyl-3-octanoic acid derivative, which can be further converted to this compound.

| Chiral Auxiliary | Attachment Chemistry | Key Transformation | Removal Method |

|---|---|---|---|

| Evans Oxazolidinones (e.g., (S)-4-Benzyl-2-oxazolidinone) | Forms an N-acyl derivative with a carboxylic acid. sigmaaldrich.com | Diastereoselective enolate alkylation, aldol (B89426) reactions. wikipedia.org | Hydrolysis (LiOH/H₂O₂) or reduction (LiAlH₄). |

| Pseudoephedrine Amides | Forms an amide with a carboxylic acid. wikipedia.org | Diastereoselective α-alkylation of the corresponding enolate. wikipedia.org | Acidic or basic hydrolysis. |

| Camphorsultam | Forms an N-acyl derivative. | Diels-Alder reactions, alkylations. | Hydrolysis with LiOH or TiCl₄. |

Enzymatic and Microbial Reductase Applications in Chiral Alcohol Production

Biocatalysis offers a powerful and environmentally friendly alternative for producing enantiomerically pure alcohols. Enzymes, particularly lipases and reductases, operate with high selectivity under mild conditions. chiralpedia.com For producing chiral this compound, two primary enzymatic strategies are applicable: kinetic resolution of a racemic mixture and asymmetric reduction of a prochiral ketone.

In a kinetic resolution, an enzyme selectively acylates one enantiomer of racemic this compound, allowing for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, enantiomerically enriched alcohol. Lipases, such as those from Pseudomonas cepacia or Candida antarctica, are often employed. tandfonline.com A study on the closely related compound 3-octanol (B1198278) demonstrated that Pseudomonas cepacia lipase (B570770) could be used in a two-step hydrolysis process to obtain both (R)- and (S)-enantiomers with nearly 100% e.e. tandfonline.com

Alternatively, microbial reductases or isolated alcohol dehydrogenases can reduce the prochiral ketone 2-methyl-3-octanone to a single stereoisomer of this compound with high enantiomeric and diastereomeric purity.

| Enzyme | Solvent System | Conversion (%) | Product | Enantiomeric Excess (e.e.) (%) |

|---|---|---|---|---|

| Lipase PS (Pseudomonas cepacia) | Acetone-Phosphate Buffer | 30 | (R)-7-octen-3-ol | 94 |

| Lipase PS (Pseudomonas cepacia) | Acetone-Phosphate Buffer | 12 (Second Hydrolysis) | (S)-7-octen-3-ol | >99 |

Diastereoselective Synthetic Routes

Since this compound possesses two stereocenters, there are four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Diastereoselective synthesis aims to produce one diastereomer (e.g., the syn- or anti-pair) in preference to the other. This is often achieved by controlling the approach of a nucleophile to a chiral substrate containing a pre-existing stereocenter adjacent to the reacting center.

A classic approach is the Felkin-Ahn model-controlled addition of an organometallic reagent to a chiral α-substituted aldehyde. For example, the addition of a methyl Grignard reagent (CH₃MgBr) to a chiral aldehyde like (R)-2-formylheptane (with appropriate protection of other functional groups) would proceed with a predictable diastereoselectivity to form either the syn- or anti-2-methyl-3-octanol derivative. The stereochemical outcome is dictated by the steric and electronic properties of the substituents on the chiral center.

Novel Reaction Pathways and Catalytic Systems

The development of new synthetic methods continually provides more efficient and selective ways to construct molecules. For a seemingly simple target like this compound, innovation often lies in achieving higher selectivity or developing more sustainable processes.

Exploration of Regioselective Functionalization

Regioselectivity refers to the control of reaction at one position over other possible positions. In the context of synthesizing this compound, regioselectivity is crucial in the carbon-carbon bond-forming steps that assemble the molecule's backbone. While many classical syntheses (like a Grignard reaction) have inherent regioselectivity, modern methods offer more nuanced control.

One such pathway is the regioselective ring-opening of an epoxide. For instance, a starting material like 1,2-epoxyoctane (B1223023) could be reacted with a methyl-based organocuprate reagent. The reaction would preferentially attack the less sterically hindered carbon (C2), but the synthesis of this compound requires functionalization at C3. A more suitable precursor would be an epoxide such as 2-methyl-2,3-epoxyoctane. Regioselective opening of this epoxide at the C3 position by a hydride source would yield this compound. The choice of catalyst and reaction conditions is critical to controlling which carbon of the epoxide is attacked.

Another area of exploration is the regioselective C–H functionalization, which involves activating and transforming a specific C–H bond within a precursor molecule. acs.orgresearchgate.net While more commonly applied to complex aromatic systems, the principles could be adapted to aliphatic precursors, offering a direct route to the final product without the need for pre-functionalized starting materials. uni-muenchen.deresearchgate.net

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is pivotal for developing environmentally benign and economically viable production methods. These principles aim to reduce waste, minimize energy consumption, and utilize renewable resources.

A core tenet of green chemistry is Atom Economy , a concept developed to measure the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org Synthetic routes with high atom economy are designed to maximize the conversion of starting materials, thereby minimizing the generation of byproducts. mlsu.ac.in For instance, addition reactions, such as the hydrogenation of a ketone to an alcohol, are inherently more atom-economical than substitution or elimination reactions which generate stoichiometric byproducts. acs.org

Biocatalysis represents a significant advancement in green synthesis. The use of enzymes, or whole microbial cells, offers high selectivity and efficiency under mild reaction conditions, such as ambient temperature and pressure. mlsu.ac.inresearchgate.net In the context of alcohol synthesis, alcohol dehydrogenases (ADHs) are particularly relevant. researchgate.net These enzymes can catalyze the stereoselective reduction of ketones to chiral alcohols with high enantiomeric excess, a critical feature for producing specific isomers of this compound. acs.org The enzymatic route often circumvents the need for harsh chemical reagents and reduces energy-intensive purification steps. researchgate.net

The use of Renewable Feedstocks is another cornerstone of green chemistry. mlsu.ac.in Research into microbial pathways for producing alcohols has shown that engineered microorganisms can synthesize products like 1-octanol (B28484) from simple renewable resources such as glucose. nih.govresearchgate.net The metabolic pathway involves the use of precursors from fatty acid synthesis, which are then converted to the final alcohol product through a series of enzymatic steps, including the action of thioesterases, carboxylic acid reductases (CAR), and aldehyde reductases (AHR). researchgate.net This approach provides a potential pathway for the sustainable production of branched-chain alcohols like this compound from bio-based starting materials.

Furthermore, the choice of Safer Solvents and Auxiliaries is crucial for minimizing the environmental impact of chemical processes. mlsu.ac.in Traditional syntheses often employ volatile organic compounds (VOCs), which pose environmental and health risks. Green alternatives include water, supercritical fluids like CO2, or conducting reactions in solvent-free conditions. researchgate.netacs.org For example, enzymatic esterification reactions have been successfully conducted in a solvent-free medium, which simplifies product recovery and eliminates solvent waste. researchgate.net

Interactive Data Table: Comparison of Synthetic Routes for Alcohols based on Green Chemistry Metrics

| Metric | Traditional Chemical Synthesis (e.g., Grignard) | Biocatalytic Synthesis (e.g., Enzymatic Reduction) |

|---|---|---|

| Atom Economy | Moderate; generates inorganic salt byproducts. | High; often involves addition reactions (e.g., hydrogenation). acs.org |

| Energy Input | Often requires heating or cooling. mlsu.ac.in | Typically operates at or near ambient temperature and pressure. mlsu.ac.inresearchgate.net |

| Solvents | Often uses volatile organic solvents (e.g., THF, toluene). google.com | Can often be performed in water or solvent-free systems. researchgate.net |

| Catalyst | May use stoichiometric metal reagents or heavy metal catalysts. msu.edu | Uses biodegradable enzymes (biocatalysts). researchgate.net |

| Feedstocks | Typically derived from petrochemical sources. | Can utilize renewable feedstocks like glucose. nih.govresearchgate.net |

| Stereoselectivity | Often produces racemic mixtures unless chiral auxiliaries or catalysts are used. | High stereoselectivity is a common feature of enzymes. acs.org |

Precursor-Based Synthesis and Chemical Transformations of this compound

The synthesis of this compound can be achieved through various routes starting from well-defined chemical precursors. These methods leverage fundamental organic reactions to construct the target alcohol.

One of the most direct precursor-based methods is the reduction of 2-methyl-3-octanone . This reaction involves the conversion of a ketone functional group to a secondary alcohol. The reduction can be accomplished using various reducing agents. Catalytic hydrogenation is a highly atom-economical method where hydrogen gas is used in the presence of a metal catalyst (e.g., Nickel, Palladium, Platinum). acs.org Alternatively, chemical reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride can be employed to achieve the same transformation.

Another versatile method is the Grignard reaction , a powerful tool in organic synthesis for forming carbon-carbon bonds. msu.edu To synthesize this compound, this would typically involve the reaction of an organomagnesium halide (Grignard reagent) with an appropriate aldehyde. Specifically, reacting pentylmagnesium bromide with 2-methylpropanal (isobutyraldehyde) would yield the desired this compound after an acidic workup. This organometallic approach allows for the modular construction of the carbon skeleton. msu.edumt.com

The chemical reactivity of this compound is characteristic of secondary alcohols. A primary transformation is its oxidation back to the corresponding ketone, 2-methyl-3-octanone. This is a fundamental reaction in organic chemistry and can be carried out using a variety of oxidizing agents. researchgate.net The choice of oxidant can be tailored to the desired reaction conditions and scale. Acceptorless dehydrogenation (AD) is a green chemistry approach that removes hydrogen from the alcohol to form the ketone and molecular hydrogen as the only byproduct, representing a highly atom-efficient oxidation method. researchgate.net

Interactive Data Table: Summary of Precursor-Based Routes to this compound

| Synthetic Route | Precursor(s) | Key Reagents/Conditions | Product |

|---|---|---|---|

| Ketone Reduction | 2-Methyl-3-octanone | H₂/Metal Catalyst (e.g., Ni, Pd, Pt) OR NaBH₄/LiAlH₄ | This compound |

| Grignard Reaction | Pentylmagnesium bromide and 2-Methylpropanal | Diethyl ether or THF as solvent, followed by aqueous acid workup. | This compound |

| Biocatalytic Reduction | 2-Methyl-3-octanone | Alcohol Dehydrogenase (ADH), cofactor (e.g., NADPH) | Chiral this compound |

Spectroscopic and Chromatographic Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the identity and structure of 2-Methyl-3-octanol, distinguishing it from its various isomers, such as 3-Methyl-2-octanol (B14677160) and 3-Methyl-3-octanol. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the carbon-hydrogen framework of a molecule. In the case of this compound, ¹³C NMR is particularly useful for confirming the presence of nine distinct carbon atoms, consistent with its molecular formula C₉H₂₀O. chemicalbook.com The chemical shifts of the carbon signals provide information about their local electronic environment, allowing for differentiation from other isomers. For instance, the carbon atom bonded to the hydroxyl group (C3) in this compound exhibits a characteristic chemical shift that distinguishes it from the corresponding carbinol carbon in isomers like 3-methyl-2-octanol or 4-methyl-2-octanol. nih.govspectrabase.com

Table 1: Representative ¹³C NMR Spectral Data for this compound

| Carbon Atom Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C1 (CH₃) | Data not available in search results |

| C2 (CH) | Data not available in search results |

| C3 (CH-OH) | Data not available in search results |

| C4 (CH₂) | Data not available in search results |

| C5 (CH₂) | Data not available in search results |

| C6 (CH₂) | Data not available in search results |

| C7 (CH₂) | Data not available in search results |

| C8 (CH₃) | Data not available in search results |

| C2-Methyl (CH₃) | Data not available in search results |

¹H NMR spectroscopy complements this by providing information on the number of different types of protons and their neighboring protons through spin-spin coupling, further confirming the connectivity of the molecule.

Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is instrumental in identifying this compound and determining its molecular weight. The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern. nist.gov While the molecular ion peak (m/z 144) may be weak or absent, prominent fragment ions resulting from cleavage alpha to the hydroxyl group are typically observed. nist.gov The loss of an ethyl group or a pentyl group from the molecular ion leads to significant peaks that are diagnostic for the position of the methyl group and the hydroxyl function, aiding its identification in complex mixtures. nist.gov

Table 2: Major Fragment Ions in the Mass Spectrum of this compound

| Mass-to-Charge Ratio (m/z) | Putative Fragment Identity |

|---|---|

| 115 | [M-C₂H₅]⁺ |

| 87 | [CH₃CH(OH)CH(CH₃)]⁺ |

| 73 | [CH(CH₃)CH(OH)]⁺ |

| 45 | [CH₃CH(OH)]⁺ |

Source: Based on typical fragmentation patterns for secondary alcohols and data from NIST WebBook. nist.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its identity as an alcohol. nist.gov A strong, broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. Additionally, strong absorptions in the 2850-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the alkyl chain. nist.gov

Table 3: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3360 (broad) | O-H Stretch | Alcohol (-OH) |

| ~2960, ~2930, ~2870 | C-H Stretch | Alkyl (CH₃, CH₂, CH) |

| ~1115 | C-O Stretch | Secondary Alcohol |

Source: Data compiled from the NIST Chemistry WebBook. nist.govnist.gov

Chromatographic Resolution and Purity Assessment

Chromatographic techniques are essential for separating this compound from mixtures and for assessing its purity, particularly its enantiomeric purity, as it is a chiral molecule.

This compound possesses two chiral centers (at C2 and C3), meaning it can exist as four stereoisomers (two pairs of enantiomers). Chiral Gas Chromatography (GC) is the premier technique for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample. This separation is typically achieved using a capillary column coated with a chiral stationary phase (CSP), often a derivatized cyclodextrin (B1172386) like Chirasil-DEX CB. nih.govwisc.edusigmaaldrich.com The different interactions between the enantiomers and the chiral stationary phase lead to different retention times, allowing for their separation and quantification. wisc.edu In some cases, derivatization of the alcohol to an ester, such as an acetate (B1210297), can enhance the separation factor (α) and improve resolution between the enantiomers. nih.gov Research on similar chiral alcohols demonstrates that this method is highly effective for resolving enantiomers and is crucial in studies involving stereoselective synthesis or biological activity. mst.eduscielo.br

High-Performance Liquid Chromatography (HPLC) is a versatile tool for both the analysis and purification of this compound. For routine analytical purposes, reversed-phase HPLC (RP-HPLC) using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile (B52724)/water or methanol/water) can be used to assess purity and quantify the compound. acs.orgpensoft.net

For preparative separation of the enantiomers, a common strategy involves derivatization with a chiral resolving agent. The enantiomeric mixture of this compound can be reacted with a single enantiomer of a chiral acid, such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), to form a mixture of diastereomeric esters. nih.gov These diastereomers have different physical properties and can be separated on a large scale using standard, achiral HPLC on a stationary phase like silica (B1680970) gel. nih.gov After separation, the individual diastereomers can be hydrolyzed to yield the enantiomerically pure forms of this compound. This method is a powerful tool for obtaining enantiopure compounds for further research. nih.gov

Development of Advanced Chromatographic Methods for this compound

The accurate identification and quantification of this compound in various matrices, as well as the separation of its stereoisomers, necessitate the development of sophisticated and optimized chromatographic methods. Research in this area has primarily focused on gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced sensitivity and structural elucidation. The development of these methods involves careful optimization of various parameters to achieve the desired resolution, sensitivity, and analysis time.

Gas Chromatographic (GC) Methods

Gas chromatography is a cornerstone technique for the analysis of volatile compounds like this compound. Method development often centers on the optimization of sample introduction techniques, such as headspace solid-phase microextraction (HS-SPME), and the selection of appropriate capillary columns, especially for chiral separations.

Optimization of HS-SPME-GC-MS for Volatile Alcohols:

The analysis of volatile organic compounds (VOCs), including alcohols like this compound, from complex matrices often benefits from HS-SPME. This technique is valued for being fast, sensitive, and solvent-free. nih.govfrontiersin.org The efficiency of the extraction is dependent on several factors that require careful optimization, such as extraction time, temperature, and equilibration time. nih.govfrontiersin.org

A study on the optimization of HS-SPME for VOC analysis in dry-cured ham provides a relevant example of the method development process. nih.govfrontiersin.org While this study did not specifically analyze for this compound, it did include other C8 alcohols like 1-octanol (B28484) and 1-octen-3-ol (B46169). The optimization of extraction parameters is crucial for achieving high extraction yields. For instance, it was found that longer equilibration and extraction times generally lead to increased peak areas for the extracted analytes. nih.govfrontiersin.org

Table 1: Optimized HS-SPME Parameters for Volatile Compound Analysis

| Parameter | Optimized Value |

|---|---|

| Equilibration Time | 60 min |

| Extraction Time | 60 min |

| Extraction Temperature | 70°C |

| Desorption Time | 4 min |

Data derived from a study on volatile compounds in dry-cured ham. nih.govfrontiersin.org

Enantioselective Gas Chromatography:

As this compound is a chiral compound, the separation of its enantiomers is often crucial, particularly in fields like pheromone research and stereoselective synthesis. This is typically achieved using chiral stationary phases (CSPs) in capillary GC. Cyclodextrin-based columns are widely employed for the enantioseparation of chiral alcohols. psu.edugcms.czgcms.cz

The development of these methods involves selecting the appropriate chiral selector and optimizing the GC conditions to maximize the separation factor (α). In some cases, derivatization of the alcohol to an ester, such as an acetate, can enhance the resolution of the enantiomers. nih.gov For example, the acetylation of chiral alcohols like 2-heptanol (B47269) and 3-octanol (B1198278) allowed for their enantiomeric separation, which was not achieved with the free alcohols. nih.gov A study on the synthesis of (S)-(+)-2-methyl-4-octanol utilized a cyclodextrin-based capillary column for the chiral separation of the corresponding acetate derivative to determine the enantiomeric excess. scielo.br

Table 2: Chiral GC Column and Conditions for Separation of Chiral Alcohol Acetates

| Parameter | Condition |

|---|---|

| Column | Cyclosil-B (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Temperature | 60°C |

Conditions used for the analysis of 2-methyloctanyl-4-acetate. scielo.br

Further research into the acylation of chiral alcohols for GC analysis demonstrated that using acetic acid for derivatization significantly improved the separation factor for several aliphatic alcohols on a CP Chirasil-DEX CB column. nih.gov

Table 3: Comparison of Separation Factors (α) for Free Alcohols and their Acetates

| Compound | α (Free Alcohol) | α (Acetate) |

|---|---|---|

| 2-Butanol | 1.05 | 1.44 |

| 2-Pentanol | 1.07 | 3.00 |

| 2-Hexanol | 1.05 | 1.95 |

| 2-Octanol (B43104) | 1.02 | 1.50 |

Data from a study on the acylation of chiral alcohols for chiral-phase GC analysis. nih.gov

High-Performance Liquid Chromatographic (HPLC) Methods

While GC is well-suited for volatile compounds, HPLC offers an alternative, particularly for less volatile derivatives or when different selectivity is required. The development of HPLC methods for aliphatic alcohols like this compound often necessitates a derivatization step to introduce a chromophore, enabling UV detection. molnar-institute.com

One approach involves the esterification of alcohols with a reagent like phthalic anhydride (B1165640) to form phthalate (B1215562) hemiesters. molnar-institute.com These derivatives can then be separated on a reversed-phase column, such as a C8 column, using a gradient elution with acetonitrile and water. molnar-institute.com The optimization of such a method can be facilitated by software to predict the optimal gradient time and column temperature. molnar-institute.com For a mixture of alcohols and phenols, an optimized method resulted in a gradient time of approximately 40 minutes at a column temperature of 8°C. molnar-institute.com

In the analysis of olive oil, a method was developed that uses HPLC with a silica gel column to separate the unsaponifiable matter into different fractions, including one containing aliphatic and triterpenic alcohols. internationaloliveoil.org This fraction is then collected for subsequent analysis by GC. internationaloliveoil.org

Table 4: HPLC Conditions for the Separation of Aliphatic Alcohols from Unsaponifiable Matter

| Parameter | Condition |

|---|---|

| Column | Silica Gel |

| Mobile Phase | Not specified in detail, but used to dissolve the unsaponifiable matter |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 210 nm or Refractive Index Detector |

| Fraction Collection | 5-10 minutes for aliphatic and triterpenic alcohols |

Method for the determination of alcoholic compounds in olive oil. internationaloliveoil.org

The development of advanced chromatographic methods is essential for the detailed study of this compound. The choice between GC and HPLC, the selection of columns and detectors, and the optimization of operating parameters are all critical steps in creating a robust and reliable analytical procedure. For chiral analysis, the use of specialized chiral stationary phases in GC is the predominant and most effective approach.

Biological and Ecological Research Aspects of 2 Methyl 3 Octanol

Role in Chemical Ecology and Biological Signaling

2-Methyl-3-octanol is a branched-chain alcohol that plays a significant role in the chemical communication of various organisms, particularly insects. As a semiochemical, it mediates interactions that are crucial for behaviors such as aggregation and mating.

Research has identified specific stereoisomers of methyl-branched secondary alcohols as key components of aggregation pheromones in several insect species. researchgate.net For instance, while not this compound itself, the related compound (3S,4S)-3-methyl-4-octanol, known as phoenicol, serves as the main aggregation pheromone for the palm weevil Rhynchophorus phoenicis. researchgate.net Similarly, (5S,4S)-5-methyl-4-octanol (cruentol) is the primary aggregation pheromone for Rhynchophorus cruentatus. researchgate.net These compounds are typically produced by males to attract both sexes, facilitating mass attacks on host plants and mating. researchgate.net The effectiveness of these pheromones is often enhanced by the presence of plant-derived volatiles, or kairomones, such as ethyl acetate (B1210297), which act synergistically to attract the insects. researchgate.net

In the bark beetle Ips typographus, the compound 2-methyl-3-buten-2-ol (B93329) is a component of its male-produced aggregation pheromone, working in concert with (4S)-cis-verbenol to coordinate mass attacks on spruce trees. oup.com The detection of such compounds is highly specific; in Ips typographus, olfactory sensory neurons (OSNs) are tuned to detect key pheromone components and other environmental volatiles, including those produced by symbiotic fungi. oup.com For example, functional studies of odorant receptors (ORs) in this species revealed that one receptor, ItypOR23, responds specifically to (±)-3-octanol, a compound associated with fungal symbionts. oup.com This highlights the complex interplay of signals that guide insect behavior.

Table 1: Examples of Methyl-Branched Alcohols as Insect Pheromones

| Compound Name | Specific Isomer | Role | Insect Species |

|---|---|---|---|

| Phoenicol | (3S,4S)-3-methyl-4-octanol | Aggregation Pheromone | Rhynchophorus phoenicis researchgate.net |

| Cruentol | (5S,4S)-5-methyl-4-octanol | Aggregation Pheromone | Rhynchophorus cruentatus researchgate.net |

| Ferrugineol | (4S,5S)-4-methyl-5-nonanol | Aggregation Pheromone | Rhynchophorus ferrugineus researchgate.net |

| 2-Methyl-3-buten-2-ol | Not specified | Aggregation Pheromone Component | Ips typographus oup.com |

Beyond acting as pheromones, branched alcohols are involved in a wider web of chemoecological interactions. Volatile organic compounds (VOCs) released by plants, including alcohols, are fundamental to the communication between plants and insects. These signals can attract pollinators or, conversely, the natural enemies of herbivores. For instance, C8 alcohols like 3-octanol (B1198278) and 1-octen-3-ol (B46169) are part of the volatile blends that can attract predators of bark beetles, such as Thanasimus formicarius. frontiersin.orgnih.gov

The production of these volatiles is not limited to plants. Symbiotic microorganisms, such as the ophiostomatoid fungi associated with bark beetles, can also produce oxygenated terpenes and other alcohols. frontiersin.org These microbial VOCs add another layer of chemical information to the ecosystem, influencing the behavior of the insects that host them. frontiersin.org The interaction is multitrophic, involving the host plant, the herbivorous insect, and its associated microbes, all communicating through a shared language of chemical cues. nih.govmdpi.com For example, herbivore-induced plant volatiles can synergize with insect pheromones to increase the attraction of natural enemies, a phenomenon observed in various insect orders. usp.br

Biotransformation and Enzymatic Interactions

The synthesis and degradation of this compound and similar branched alcohols are mediated by specific enzymatic processes. These reactions are of interest for both understanding natural metabolic pathways and for applications in biocatalytic synthesis.

Whole-cell biocatalysis using microorganisms like fungi and bacteria is an effective method for the enantioselective synthesis of chiral alcohols. mdpi.com Specific microbial reductases can convert a prochiral ketone, such as 2-methyl-3-octanone, into a specific stereoisomer of this compound. This process is highly valued for producing enantiomerically pure compounds for research and other applications. nih.gov

For example, studies have shown that fungi like Curvularia falcata can reduce 3-octanone (B92607) to produce the (S)-(+)-enantiomer of 3-octanol with high purity (around 90%), while certain Mucor species yield predominantly the (R)-(-) enantiomer. nih.gov This stereoselectivity is crucial, as different enantiomers can elicit different behavioral responses in insects. nih.gov Similarly, microorganisms are screened for their ability to perform anti-Prelog reductions of various ketones, yielding (R)-alcohols with high enantiomeric excess. mdpi.com The use of whole cells is often preferred over isolated enzymes due to lower costs and greater operational stability. mdpi.com

Table 2: Microbial Bioreduction of Ketones to Chiral Alcohols

| Microorganism | Substrate Ketone | Product Alcohol | Enantiomeric Purity (e.e.) | Reference |

|---|---|---|---|---|

| Curvularia falcata | 3-Octanone | (S)-(+)-3-Octanol | ~90% | nih.gov |

| Mucor sp. | 3-Octanone | (R)-(-)-3-Octanol | ~80% | nih.gov |

| Acetobacter pasteurianus | 2-Octanone | (R)-2-Octanol | >99.9% | mdpi.comnih.gov |

The breakdown of branched-chain alcohols in organisms is a critical metabolic process. While the specific pathway for this compound is not extensively detailed, pathways for similar compounds offer insight. The degradation of tertiary alcohols like tert-amyl alcohol (TAA) by bacteria such as Aquincola tertiaricarbonis involves an initial desaturation step rather than hydroxylation. asm.org This reaction, catalyzed by an oxygenase, forms an unsaturated alcohol (a hemiterpene), which is then further metabolized through pathways linked to amino acid catabolism. asm.orgresearchgate.net

In engineered microorganisms, pathways have been constructed to produce branched-chain higher alcohols. osti.gov These pathways often start from α-keto acids, which are intermediates in amino acid biosynthesis. osti.govnih.gov Conversely, the degradation of these alcohols likely involves oxidation back to the corresponding keto acids, which can then enter central metabolism. The metabolism of branched primary alcohols, such as 2-methyl-1-butanol (B89646), can involve oxidation of the alcohol group and the side chain, followed by conjugation (e.g., with glucuronic acid) before excretion. oecd.org

Alcohol dehydrogenases (ADHs) are the primary enzymes responsible for the oxidation of alcohols. The substrate specificity of these enzymes determines which alcohols an organism can effectively metabolize. Studies on rat liver ADH show that it can oxidize a variety of primary and secondary alcohols, though its efficiency varies. nih.gov The enzyme generally has a broad specificity, but structural features of the alcohol, such as chain length and branching, significantly impact the kinetic parameters (Kₘ and Vₘₐₓ). nih.gov

Research on horse liver and yeast ADHs reveals significant differences in their substrate preferences. Horse liver ADH accepts a wide range of substrates, including secondary and branched-chain alcohols, whereas yeast ADH is more specific for short, straight-chain primary alcohols like ethanol. ethz.ch Through site-directed mutagenesis, researchers have successfully altered the substrate specificity of yeast ADH. By modifying amino acid residues in the active site, such as replacing a bulky tryptophan with a smaller leucine, the enzyme's ability to bind and catalyze the oxidation of larger, branched alcohols was significantly improved. ethz.ch These studies demonstrate that the structure of the enzyme's substrate-binding pocket is a key determinant of its catalytic function with branched alcohols like this compound. ethz.chuga.edu

Exploration of Potential Bioactivity in Biological Systems

The branched-chain alcohol this compound is a volatile organic compound (VOC) identified in various natural sources, including fermented foods and essential oils of certain plants. While comprehensive research focusing exclusively on this compound is limited, its presence in biologically active mixtures and studies on structurally similar C8 alcohols provide a foundation for exploring its potential bioactivity.

Antimicrobial Properties and Mechanisms of Action

Direct studies on the antimicrobial activity of pure this compound are not extensively documented in current scientific literature. However, its identification as a component in environments known for antimicrobial effects suggests it may contribute to these properties.

Research into fungal volatiles offers further insight. Fungi produce a wide array of VOCs, including various C8 alcohols, that can act as antimicrobial agents to outcompete other microorganisms. researchgate.netannualreviews.org Studies on the oyster mushroom (Pleurotus ostreatus) identified key volatiles, including the related compound 3-octanol, which demonstrated inhibitory effects against bacteria such as Bacillus cereus and Salmonella enterica. annualreviews.org In another study, 3-octanol produced by the fungus Talaromyces purpureogenus showed significant antifungal activity against the plant pathogen Verticillium dahliae. mdpi.com The mechanism for such alcohols is often attributed to their ability to disrupt microbial cell membranes. While these findings concern a structural isomer, they suggest a plausible, yet unconfirmed, antimicrobial potential for this compound that warrants direct investigation.

Antioxidant Capacity and Free Radical Scavenging Studies

Similar to its antimicrobial profile, the antioxidant capacity of this compound has been inferred primarily from its presence in complex mixtures that exhibit significant antioxidant activity.

A key example is the essential oil derived from Rumex hastatus (Arrowleaf Dock), a plant used in traditional medicine. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) analysis identified this compound as one of 123 components in this essential oil. nih.gov The oil demonstrated significant free radical scavenging potential when tested against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) free radicals. nih.govresearchgate.net The study concluded that the essential oil is an effective source of components with antioxidant potential. nih.gov

Table 1: Antioxidant Activity of Rumex hastatus Essential Oil

| Assay | IC₅₀ Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 3.71 |

| ABTS Radical Scavenging | 6.29 |

Data sourced from a study on the essential oil of R. hastatus, which contains this compound as a component. The IC₅₀ value represents the concentration required to inhibit 50% of the free radicals. nih.gov

Table 2: New Volatile Alcohols Generated in Fermented Apple-Tomato Pulp

| Compound |

|---|

| 1-Hexanol |

| (E)-2-Hexen-1-ol |

| (Z)-3-Hexen-1-ol |

| Geraniol |

| This compound |

| 1-Heptanol |

| 1-Octanol (B28484) |

| 1-Dodecanol |

Source: A study on the impact of fermentation on the properties of apple-tomato pulp. mdpi.com

Interaction with Cellular Pathways and Receptors

There is currently no direct research available on the interaction of this compound with specific cellular pathways or receptors. However, studies on its isomers and other closely related C8 alcohols indicate that this class of compounds can interact with biological receptors, particularly olfactory receptors (ORs).

In insects, olfactory receptors are crucial for detecting volatile compounds that signal food sources, mates, or dangers. Research on the bark beetle (Ips typographus) showed that the olfactory receptor ItypOR23, while primarily responsive to (+)-trans-4-thujanol, also showed secondary responses to the isomer (±)-3-octanol. This suggests that the structural features of C8 alcohols are recognizable by specific insect ORs.

In mammals, the rat I7 olfactory receptor has been studied extensively as a model for understanding ligand-receptor interactions. Modeling studies have explored how this receptor binds to octanal (B89490) and related molecules like n-octanol, highlighting the importance of specific amino acid residues in forming a binding pocket. oup.com Furthermore, research in the nematode C. elegans has shown that sensitivity to the aversive odorant 1-octanol is modulated by the D2-like dopamine (B1211576) receptor DOP-3, indicating that the neurological response to some C8 alcohols can be influenced by specific neurotransmitter pathways. nih.gov

While these findings relate to isomers or similar alcohols, they establish that C8 compounds are biologically active and can interact with specific protein receptors. This provides a strong rationale for future research to investigate whether this compound has specific targets within cellular signaling pathways or receptor systems in various organisms.

Environmental Occurrence and Fate Studies of 2 Methyl 3 Octanol

Environmental Distribution and Partitioning Behavior in Various Media

The distribution of 2-Methyl-3-octanol in the environment is dictated by its tendency to partition between different media such as air, water, soil, and sediment. This behavior is largely predicted by its physical and chemical properties, including its water solubility, vapor pressure, and octanol-water partition coefficient (Kow).

Once released into the environment, this compound will move between these compartments to reach a state of equilibrium. Its moderate water solubility and predicted octanol-water partition coefficient suggest it will not be exclusively found in one medium. Chemicals with a significant octanol-air partitioning ratio (KOA) are widely studied for their partitioning behavior between the gas phase and organic matter. rsc.orgrsc.org The octanol-water partition coefficient is a key parameter used to estimate the ecosystem risk factors of a chemical, including its sorption to soils and sediments. researchgate.net

Based on its properties, the following distribution is expected:

Air: Due to its boiling point of 189 °C, this compound has a moderate tendency to volatilize from water and soil surfaces. In the atmosphere, it would exist primarily in the vapor phase.

Water: Its character as an alcohol allows for some solubility in water. In aquatic systems, it will be present in a dissolved state, where it can undergo further transport or degradation.

Soil and Sediment: The organic carbon-water (B12546825) partition coefficient (Koc), often estimated from Kow, indicates the compound's tendency to adsorb to the organic fraction of soil and sediment. For this compound, moderate sorption is expected, limiting its mobility in subsurface environments but also making it a potential resident in soil and sediment matrices.

Table 1: Physicochemical Properties and Predicted Partitioning Behavior of this compound

| Property | Value | Implication for Environmental Partitioning |

|---|---|---|

| Molecular Formula | C9H20O | Influences molar mass and fundamental chemical behavior. |

| Molar Mass | 144.25 g/mol | Affects diffusion and transport rates. |

| Boiling Point | 189 °C | Indicates moderate volatility; partitioning to the atmosphere is possible. |

| Density | 0.83 g/cm³ | Less dense than water, will float if present as a separate phase. |

| Log Kow (Octanol-Water Partition Coefficient) | 3.1 (Estimated) | Suggests a moderate tendency to partition from water into organic media like soil organic carbon and lipids in organisms. |

Biodegradation Pathways and Microbial Communities

Biodegradation is a primary mechanism for the removal of organic compounds from the environment. methanol.org While specific studies on the microbial degradation of this compound are not extensively documented, insights can be drawn from research on structurally similar compounds, such as other tertiary and branched alcohols.

Tertiary alcohols like tert-Amyl Alcohol (TAA) are known to be slowly degraded by specialized microbial communities. asm.orgresearchgate.net Research has shown that bacteria such as Aquincola tertiaricarbonis L108 and Methylibium petroleiphilum PM1 can degrade TAA. asm.orgnih.gov The degradation pathway in these organisms does not proceed through hydroxylation, but rather through a desaturase function catalyzed by the Rieske nonheme mononuclear iron oxygenase MdpJ. asm.orgnih.gov This enzymatic action converts TAA into the hemiterpene 2-methyl-3-buten-2-ol (B93329), which is then further metabolized. nih.gov

It is plausible that the biodegradation of this compound, another branched alcohol, could proceed via an analogous pathway initiated by a monooxygenase or desaturase enzyme. The initial step would likely involve the enzymatic oxidation of the alcohol, making it susceptible to further breakdown by microbial metabolic pathways. The process would ultimately lead to the mineralization of the compound into carbon dioxide and water under aerobic conditions.

Table 2: Microbial Genera Known to Degrade Structurally Similar Alcohols

| Microbial Genus | Degraded Compound(s) | Key Metabolic Feature |

|---|---|---|

| Aquincola | tert-Amyl Alcohol (TAA) asm.orgnih.gov | Possesses desaturase enzymes (e.g., MdpJ) for initial attack on tertiary alcohols. nih.gov |

| Methylibium | tert-Amyl Alcohol (TAA) researchgate.netnih.gov | Capable of utilizing fuel oxygenates and related alcohols as carbon sources. researchgate.net |

| Pseudomonas | Di-, tri-, and tetrachlorobiphenyls | Known for its metabolic versatility and ability to degrade a wide range of organic pollutants. pjoes.com |

| Ochromonas | Phenol, p-cresol (B1678582) oup.com | A versatile chrysophyte capable of heterotrophic growth on various organic compounds. oup.com |

Bioaccumulation Potential in Ecological Systems

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The potential for a compound to bioaccumulate is a critical aspect of its environmental risk profile. This potential is often predicted using the octanol-water partition coefficient (Log Kow). nih.govacs.org A higher Log Kow value generally indicates a greater affinity for fatty tissues (lipids) and thus a higher potential to accumulate in organisms.

The bioconcentration factor (BCF) is a common measure of bioaccumulation, representing the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at equilibrium. For organic compounds, BCF can be estimated from Log Kow using Quantitative Structure-Activity Relationships (QSARs).

Based on an estimated Log Kow of approximately 3.1 for this compound, its bioaccumulation potential can be assessed. Various regression equations exist to correlate Log Kow and BCF.

Table 3: Predicted Bioaccumulation Potential of this compound

| Parameter | Value | Interpretation |

|---|---|---|

| Estimated Log Kow | ~3.1 | Indicates moderate lipophilicity (affinity for fats/oils). |

| Predicted BCF (using Log BCF = 0.79 * Log Kow - 0.40) researchgate.net | ~110 L/kg | Suggests a moderate potential for bioaccumulation in aquatic organisms. |

| Bioaccumulation Classification | Moderate | The compound is not expected to be highly bioaccumulative but may accumulate to levels of some concern in certain organisms. |

A compound with a BCF value between 100 and 1000 is typically considered to have a moderate bioaccumulation potential. Therefore, this compound is not expected to significantly biomagnify in the food chain, but monitoring its presence in aquatic life in contaminated areas would be prudent.

Table of Mentioned Chemical Compounds

Computational and Theoretical Studies on 2 Methyl 3 Octanol

Molecular Modeling and Conformational Analysis

Molecular modeling of 2-Methyl-3-octanol involves the generation of its three-dimensional structure to predict its most stable arrangements, known as conformers. The molecule consists of a nine-carbon chain with a hydroxyl group (-OH) at the third carbon and a methyl group at the second carbon. nist.gov This structure allows for significant flexibility due to rotation around its single carbon-carbon bonds.

Conformational analysis is essential for understanding how the molecule's shape influences its physical and chemical properties. The analysis typically begins with identifying all rotatable bonds and then systematically rotating them to find low-energy conformations. For this compound, the interactions between the alkyl chain, the methyl group, and the hydroxyl group dictate the conformational preferences. Methods like molecular mechanics are employed to calculate the potential energy of each conformation, identifying the most stable (lowest energy) structures. These stable conformers are the most likely to be present under given conditions and are fundamental to predicting the molecule's macroscopic behavior. The structure of this compound features several rotatable bonds, which results in a complex conformational landscape. uni.lu

Table 1: Structural Properties of this compound

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C9H20O | uni.lunist.gov |

| Molecular Weight | 144.26 g/mol | tcichemicals.comscbt.com |

| IUPAC Name | 2-methyloctan-3-ol | nist.gov |

| Structure | An octane (B31449) backbone substituted with a hydroxyl group at position 3 and a methyl group at position 2. | nist.gov |

Quantum Chemical Calculations (DFT) for Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and chemical reactivity of molecules. nih.gov DFT methods calculate the electron density of a molecule to determine its energy and other properties. For this compound, these calculations can predict sites susceptible to electrophilic or nucleophilic attack, which is key to understanding its reaction mechanisms.

Key parameters derived from DFT calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. rsc.org A smaller gap suggests the molecule is more reactive. rsc.org Other descriptors, such as chemical potential, hardness, and electrophilicity index, can also be calculated to provide a comprehensive reactivity profile. nih.gov

Table 2: Key Quantum Chemical Reactivity Descriptors

| Descriptor | Significance in Reactivity Prediction |

|---|---|

| EHOMO (Energy of HOMO) | Represents the electron-donating capacity of a molecule. Higher values indicate a stronger tendency to donate electrons to an electrophile. |

| ELUMO (Energy of LUMO) | Represents the electron-accepting ability. Lower values suggest a greater capacity to accept electrons from a nucleophile. |

| HOMO-LUMO Energy Gap (ΔE) | Indicates the chemical reactivity and kinetic stability. A smaller gap signifies higher reactivity and lower stability. rsc.org |

| Chemical Potential (μ) | Measures the tendency of electrons to escape from a system. It helps predict the direction of charge transfer in a reaction. |

| Chemical Hardness (η) | Measures the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap. |

| Electrophilicity Index (ω) | Quantifies the ability of a molecule to act as an electrophile. |

Molecular Dynamics Simulations of Biological and Chemical Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. biobyte.com For this compound, MD simulations can provide detailed insights into its interactions with other molecules, such as water, or its behavior at interfaces, like an octanol (B41247)/water interface. biobyte.comnih.gov These simulations solve Newton's equations of motion for a system of interacting particles, generating trajectories that reveal how the system evolves.

By simulating this compound in a water box, researchers can study its solvation, including the formation of hydrogen bonds between the hydroxyl group and surrounding water molecules. Simulations of this compound at an octanol/water interface are particularly relevant for understanding its partitioning behavior, which is a key factor in its environmental fate and biological activity. biobyte.com The simulations can reveal the preferred orientation of the molecule at the interface and the energetic factors governing its transfer between the two phases. nih.gov

Table 3: Interactions Studied by Molecular Dynamics (MD) Simulations

| Type of Interaction | Research Focus |

|---|---|

| Solute-Solvent | Investigating how this compound is solvated by water or other solvents, including the analysis of hydrogen bonding networks and solvation free energy. |

| Interfacial Behavior | Simulating the molecule at the interface between two immiscible liquids (e.g., octanol and water) to understand its partitioning and orientation. nih.gov |

| Membrane Interaction | Modeling the interaction of this compound with lipid bilayers to predict its ability to permeate biological membranes. |

| Aggregation | Studying the tendency of this compound molecules to self-associate or form aggregates in different environments. |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational approaches that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. researchgate.netnist.gov These models are typically statistical equations derived from a dataset of compounds for which the activity or property has been experimentally measured. nist.gov

For this compound, QSPR models can be used to predict properties such as boiling point, water solubility, and the octanol-water partition coefficient (logP). researchgate.net The logP value is particularly important as it measures a compound's hydrophobicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems. The predicted XlogP value for this compound is 3.3, indicating it is significantly more soluble in octanol than in water. uni.lu QSAR models, on the other hand, could be developed to predict a specific biological activity, such as antimicrobial or repellent effects, based on its structural features.

These models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

Table 4: Common Molecular Descriptors in QSAR/QSPR for Alcohols

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| Topological | Wiener index, Connectivity indices | Describes the size, shape, and branching of the molecular skeleton. researchgate.net |

| Electronic | Dipole moment, Atomic charges, HOMO/LUMO energies | Represents the electronic features of the molecule. nist.gov |

| Physicochemical | LogP, Molar refractivity, Polarizability | Quantifies key physical properties related to a molecule's behavior in different phases. researchgate.netnist.gov |

| Geometrical | Molecular surface area, Volume | Describes the 3D shape and size of the molecule. |

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as a Chiral Building Block in Complex Molecule Synthesis

As a chiral molecule, 2-Methyl-3-octanol is available for use in stereoselective synthesis, where the precise three-dimensional arrangement of atoms is crucial for the final product's function. Chemical suppliers categorize it as a chiral building block, indicating its primary role as a starting material for constructing larger, stereochemically-defined molecules. cymitquimica.comtcichemicals.com

Research into the synthesis of complex natural products has utilized derivatives of the this compound skeleton. A notable example is the planned synthesis of acyclic marine halogenated natural product analogues, which are of interest for their potential antitumor activity. asianpubs.org One such target molecule, 2,6,7,8-tetrabromo-6-bromomethyl-2-methyl-3-octanol, was synthesized to explore pathways to these biologically active compounds. asianpubs.org

In this synthetic approach, the terpene myrcene (B1677589) was used as the starting material. Through a series of reactions including epoxidation and subsequent treatment with bromine in carbon tetrachloride, the core structure featuring the this compound framework was functionalized with multiple bromine atoms. asianpubs.org The presence of the secondary hydroxyl group in the final product was confirmed by infrared spectroscopy, showing a characteristic absorption at 3500 cm⁻¹. asianpubs.org This work underscores the role of the this compound structure as a scaffold for elaborating complex, polyhalogenated natural product analogues.

Beyond complex natural products, this compound serves as a documented intermediate in the production of other specialty chemicals. chembk.com It is listed as a precursor for the synthesis of N-amyl isopropyl ketone, also known as 2-methyl-3-nonanone. chemicalbook.com This conversion involves the oxidation of the secondary alcohol group in this compound to a ketone, a fundamental transformation in organic synthesis.

While direct documentation for this compound is specific, the broader class of C8 and C9 branched alcohols sees extensive use as intermediates. dataintelo.comatamanchemicals.com For example, the related isomer 2-octanol (B43104) is a precursor in the synthesis of esters used as plasticizers and in fragrances. dataintelo.comnih.gov This established utility for structurally similar chiral alcohols suggests a wider potential for this compound in the synthesis of various specialty esters and other fine chemicals, where its specific branching and chirality can influence the properties of the final product.

Role in Reaction Media and Process Development

The application of this compound as a primary solvent or reaction medium is not extensively documented in publicly available research. However, its physical properties are similar to those of its isomers, which are used in this capacity. Isomeric branched alcohols like 2-methyl-4-octanol (B1594176) are utilized as reaction media, particularly in fragrance formulations, owing to their moderate polarity and low volatility. Similarly, 2-octanol is employed as a solvent for various fats and waxes and in defoaming applications. nih.gov Given its estimated boiling point of 189 °C, this compound possesses low volatility, a desirable characteristic for a high-boiling point organic solvent, suggesting its potential suitability for chemical processes requiring elevated temperatures.

Innovative Applications in Materials Science Research

Currently, there is a lack of specific, documented applications for this compound within the field of materials science. While organic building blocks as a general class are considered critical for materials science research, the deployment of this particular compound for creating novel polymers, liquid crystals, or other advanced materials has not been reported in the surveyed scientific literature. cymitquimica.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₉H₂₀O | nist.govscbt.com |

| Molecular Weight | 144.26 g/mol | scbt.com |

| CAS Number | 26533-34-6 | nist.gov |

| Appearance | Colorless to almost colorless clear liquid | chemicalbook.com |

| Boiling Point | 189 °C | chemicalbook.com |

| Density | 0.83 g/cm³ | chemicalbook.com |

| Refractive Index | 1.4300 to 1.4320 | chemicalbook.com |

| pKa | 15.31 ± 0.20 (Predicted) | chemicalbook.com |

Table 2: List of Mentioned Chemical Compounds

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | 2-Methyloctan-3-ol | C₉H₂₀O |

| 2,6,7,8-Tetrabromo-6-bromomethyl-2-methyl-3-octanol | 2,6,7,8-Tetrabromo-6-(bromomethyl)-2-methyloctan-3-ol | C₁₀H₁₇Br₅O |

| Myrcene | 7-Methyl-3-methyleneocta-1,6-diene | C₁₀H₁₆ |

| Carbon tetrachloride | Tetrachloromethane | CCl₄ |

| N-Amyl isopropyl ketone | 2-Methylnonan-3-one | C₁₀H₂₀O |

| 2-Octanol | Octan-2-ol | C₈H₁₈O |

Future Research Directions and Emerging Trends

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical research, including the study of compounds like 2-Methyl-3-octanol. These technologies offer powerful tools for accelerating the discovery of new molecules and optimizing their properties for specific applications.

Furthermore, AI can significantly streamline the process of discovering and synthesizing new compounds. By predicting reaction outcomes and suggesting optimal reaction conditions, AI can reduce the number of experiments required, saving time and resources. rsc.org This is particularly relevant for the synthesis of specific isomers of this compound, where achieving high purity is crucial for its intended application. The use of AI in alcohol research is a growing field, with initiatives aimed at creating a coordinated ecosystem for data analysis using modern data science techniques. nih.gov

Sustainable Production Methods and Circular Economy Principles

In line with the global push for sustainability, a significant area of future research will focus on developing greener and more efficient methods for producing this compound. This involves exploring the use of renewable feedstocks and implementing principles of a circular economy. wilcoprime.comchemiehoch3.de

The concept of a circular economy, which aims to minimize waste and maximize the use of resources, is gaining traction in the chemical industry. evonik.comipi-global.comcefic.org For a compound like this compound, this could involve developing production pathways that utilize biomass or waste streams as starting materials. wilcoprime.comevonik.com Microbial production of alcohols, such as 2-methyl-1-butanol (B89646) and 3-methyl-1-butanol, from renewable sources is already being explored and could be adapted for this compound. researchgate.net The goal is to move away from traditional reliance on fossil fuels and reduce the environmental footprint of chemical manufacturing. wilcoprime.comchemiehoch3.de

Green chemistry principles are central to this effort, focusing on designing processes that are energy-efficient and minimize the generation of hazardous substances. wilcoprime.com This could involve the use of biocatalysts to carry out reactions at lower temperatures and pressures, leading to reduced energy consumption and waste. wilcoprime.com

Advanced Characterization Techniques for In Situ Monitoring

The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms and optimizing processes. Future research on this compound will likely leverage advanced in situ characterization techniques to gain deeper insights into its synthesis and behavior. acs.orgnih.gov

Techniques such as in situ Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FT-IR) spectroscopy, and X-ray-based methods allow researchers to observe the formation of products and intermediates as a reaction progresses. acs.orgnih.govfrontiersin.org This real-time data is invaluable for optimizing reaction conditions to improve yield and selectivity. Benchtop NMR spectroscopy, for example, has been successfully used for the in situ monitoring of carbon-carbon bond formation reactions. acs.org

The integration of these advanced analytical methods with machine learning algorithms can further enhance process understanding and control. frontiersin.org By building statistical relationships between spectroscopic data and reaction parameters, it is possible to develop predictive models for process optimization. frontiersin.org These advanced characterization techniques are applicable to a wide range of organic and inorganic materials, supporting innovation across various scientific fields. journalwjarr.com

Cross-Disciplinary Research Synergies

The study of this compound benefits significantly from a cross-disciplinary approach, combining expertise from organic chemistry, biology, chemical ecology, and data science. mdpi.comresearchgate.netdiva-portal.org This synergy is particularly evident in the field of pheromone research, where this compound and similar compounds play a role in insect communication. mdpi.comdiva-portal.org

Understanding the biological activity of pheromones requires a combination of chemical synthesis to produce pure compounds for testing and biological assays to evaluate their effects on insect behavior. diva-portal.orgnih.gov The identification and synthesis of insect sex pheromones, which are often complex blends of compounds including alcohols, is a key area of interdisciplinary research aimed at developing environmentally friendly pest management strategies. mdpi.comdiva-portal.org

The advancement of analytical techniques in chemistry and molecular biology has greatly improved our understanding of how insects perceive and respond to these chemical signals. mdpi.com This knowledge is essential for designing effective pheromone-based products for monitoring and controlling pest populations. The collaborative nature of this research, involving chemists, biologists, and ecologists, is crucial for translating fundamental discoveries into practical applications. researchgate.netnih.gov

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for 2-Methyl-3-octanol, and what are their mechanistic considerations?

- Methodology :

- Grignard Reaction : Reacting 2-methyl-3-octanone with a Grignard reagent (e.g., methylmagnesium bromide) followed by acid hydrolysis. Monitor stereochemistry using chiral GC-MS .

- Catalytic Hydrogenation : Reduce 2-methyl-3-octenal using Pd/C or Raney Ni under H₂ pressure (1–5 atm). Confirm product purity via HPLC with a C18 column (≥99% purity threshold) .

- Validation : Cross-reference spectral data (¹H/¹³C NMR, IR) with PubChem entries (InChIKey: N/A for this compound; see analogous 2-Methyl-3-pentanol: InChIKey=XXXX) .

Q. How can researchers characterize this compound’s physicochemical properties using spectroscopic techniques?

- Methodology :

- NMR : Assign peaks using DEPT-135 (distinguish CH₃, CH₂, CH groups) and COSY for coupling patterns. Compare to PubChem’s 2-Methyl-3-pentanone (δ 1.2–1.5 ppm for methyl groups) .

- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns. Reference NIST Chemistry WebBook for library matches .

- Critical Parameters : Ensure solvent purity (e.g., deuterated chloroform for NMR) and calibration with internal standards (e.g., TMS) .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic properties (e.g., boiling point, solubility) of this compound be resolved?

- Methodology :

- Systematic Replication : Repeat measurements under controlled conditions (e.g., DSC for melting point, static method for vapor pressure). Compare results with IUPAC-recommended protocols .

- Computational Validation : Use Gaussian or COSMO-RS to predict solubility parameters. Discrepancies >5% warrant experimental re-evaluation .

- Case Study : Conflicting boiling points (e.g., 215°C vs. 225°C) may arise from impurities; employ fractional distillation followed by GC-MS analysis .

Q. What experimental designs are optimal for studying this compound’s biological activity in enzyme inhibition assays?

- Methodology :